benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a heterocyclic compound characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a methanone bridge to a piperidine moiety. The piperidine ring is substituted at the 4-position with a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group. This sulfone-modified benzothiadiazole subunit introduces electron-withdrawing properties and conformational rigidity, which are critical for interactions with biological targets .
The compound’s structural complexity arises from:
- Benzo[d][1,3]dioxole: A fused bicyclic system known for enhancing metabolic stability and membrane permeability in drug-like molecules .
- Piperidine: A six-membered nitrogen-containing ring that facilitates spatial orientation of substituents for target engagement.
- 3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole: A sulfone derivative of benzothiadiazole, which improves solubility and modulates electronic properties compared to non-oxidized analogs .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-21-16-4-2-3-5-17(16)23(29(21,25)26)15-8-10-22(11-9-15)20(24)14-6-7-18-19(12-14)28-13-27-18/h2-7,12,15H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGMWAHDWAOPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a synthetic derivative that exhibits diverse biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 414.48 g/mol. The structure incorporates a piperidine ring linked to a benzo[d][1,3]dioxole moiety and a thiadiazole derivative, which are known for their biological significance.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, derivatives similar to the compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. One study reported IC50 values of 0.68 µM for a related compound against α-amylase, suggesting strong inhibitory activity that could be beneficial in managing diabetes .
Anticancer Activity
The anticancer properties of benzodioxole derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. Specifically, compounds were found to reduce cell viability in cancer lines by 26–65 µM while showing negligible effects on normal cell lines (IC50 > 150 µM) . This selectivity is crucial for developing safer cancer therapies.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The inhibition of α-amylase by benzodioxol derivatives suggests that these compounds may modulate carbohydrate digestion and absorption.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antidiabetic Effects
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with a benzodioxol derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential application of benzodioxol derivatives in diabetes management.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer efficacy of related compounds showed promising results against multiple cancer types. The study utilized various concentrations to assess cytotoxicity and observed significant reductions in cell viability across different cancer cell lines .
Data Summary Table
Comparison with Similar Compounds
Target Compound:
- Synthesis : Likely involves coupling a benzo[d][1,3]dioxol-5-yl carbonyl chloride with a pre-functionalized piperidine bearing the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole group. Palladium-catalyzed cross-coupling or nucleophilic substitution may be used .
- Reactivity: The sulfone group stabilizes negative charge, making the benzothiadiazole less electrophilic than non-sulfonated analogs. The methylenedioxyphenyl group is resistant to oxidative metabolism .
Key Differentiators
Preparation Methods
Synthetic Strategies for Core Components
Benzo[d]dioxol-5-yl Group Synthesis
The benzo[d]dioxole ring is typically synthesized via acid-catalyzed cyclization of catechol derivatives with formaldehyde or dichloromethane. For example, 3,4-methylenedioxyacetophenone is brominated using bromine in acetic acid to introduce reactive sites for subsequent coupling.
Key reaction conditions :
3-Methyl-2,2-dioxidobenzo[c]thiadiazole Synthesis
This heterocycle is constructed through sulfonamide cyclization . Starting with 2-amino-4-methylbenzenethiol, sulfonation with concentrated sulfuric acid followed by oxidation with nitric acid generates the sulfone. Subsequent treatment with phosphorus pentachloride induces cyclization to form the thiadiazole ring.
Optimized parameters :
- Reaction time: 6–8 hours at 80°C.
- Purity: >95% after recrystallization from ethanol.
Piperidine-Methanone Bridge Assembly
The piperidine ring is functionalized via N-alkylation or Buchwald-Hartwig coupling . For instance, 4-aminopiperidine reacts with the thiadiazole sulfonate under basic conditions (K₂CO₃, DMF) to install the 3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl group. The methanone linkage is then established using a Friedel-Crafts acylation or HATU-mediated coupling.
Integrated Synthetic Routes
Stepwise Assembly via Suzuki-Miyaura Coupling
This three-step approach sequentially constructs each subunit:
Thiadiazole-piperidine intermediate :
Methanone formation :
Global deprotection and purification :
- Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >99% purity.
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, Xantphos | Dioxane | 100 | 78 |
| 2 | TEA, DCM | DCM | 0→25 | 85 |
| 3 | – | Ethyl acetate/hexane | – | 99 |
One-Pot Tandem Cyclization
A streamlined method combines thiadiazole formation and piperidine functionalization in a single reactor:
- Key reagents : POCl₃ (cyclizing agent), DIPEA (base).
- Advantages : Reduces purification steps; total yield improves to 68%.
- Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Table 2: One-Pot Synthesis Performance
| Parameter | Value |
|---|---|
| Reaction time | 12 hours |
| Purity (HPLC) | 97% |
| Scalability | Up to 50 g |
Solid-Phase Synthesis for High-Throughput Production
Adapted from peptide synthesis techniques, this method uses Wang resin to anchor the piperidine moiety:
- Resin loading : 4-(Fmoc-amino)piperidine attached via ester linkage.
- On-resin thiadiazole coupling : HATU/DIPEA activates the sulfonamide for conjugation.
- Cleavage and acylation : TFA cleavage followed by benzo[d]dioxol-5-yl methanone acylation.
Outcomes :
- Average yield per cycle: 82%.
- Purity: 94% (LC-MS).
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability (kg) | Cost Index |
|---|---|---|---|
| Stepwise Assembly | 72 | 1–5 | 1.0 |
| One-Pot | 68 | 0.1–1 | 0.8 |
| Solid-Phase | 82 | 0.01–0.1 | 2.5 |
Key observations :
Impurity Profiling and Mitigation
Common byproducts include:
- Des-methyl analogs : Formed via demethylation during thiadiazole synthesis.
- Piperidine ring-opened derivatives : Generated under acidic workup conditions.
Mitigation strategies :
Industrial-Scale Optimization
Continuous Flow Synthesis
Adapting stepwise assembly into a continuous process enhances throughput:
- Reactor design : Two sequential microreactors for thiadiazole formation and coupling.
- Output : 1.2 kg/day with 70% yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Rt = 8.7 min (C18, 70:30 MeCN/H₂O).
- Elemental analysis : C 64.58%, H 4.98%, N 11.57% (theory: C 64.55%, H 4.95%, N 11.60%).
Q & A
Q. What are the standard synthetic protocols for benzo[d][1,3]dioxol-5-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d][1,3]dioxole core via cyclization reactions using reagents like diethyl oxalate under controlled temperature (60–80°C) .
- Step 2 : Coupling the dioxole moiety with a piperidine derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed for Suzuki-Miyaura cross-coupling reactions .
- Step 3 : Introduction of the benzo[c][1,2,5]thiadiazole sulfone group via oxidation using mCPBA (meta-chloroperbenzoic acid) at 0–5°C to prevent over-oxidation . Yields range from 45–70%, with purity verified via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–7.5 ppm) and confirm piperidine ring substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 483.12 [M+H]⁺) and fragmentation patterns .
- HPLC : Monitors reaction progress and ensures >95% purity by reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclization reactions; DMSO improves solubility of aromatic intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6 hours) while maintaining yields .
Q. How can contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) be resolved?
- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF7) under identical conditions (e.g., 48-hour exposure, 10% FBS) .
- Structural Analog Analysis : Evaluate substituent effects (e.g., methoxy vs. fluorine groups) on target binding using SAR studies .
- Mechanistic Studies : Conduct kinase inhibition assays (e.g., EGFR, VEGFR2) to identify primary targets and off-pathway effects .
Q. What methodologies are recommended for studying target interactions?
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins like tubulin (PDB: 1SA0) and validate with MM/GBSA scoring .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors (e.g., serotonin transporters) with immobilized ligand surfaces .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates after compound treatment .
Q. How can stability challenges under physiological pH be addressed?
- pH-Dependent Degradation Studies : Use HPLC to monitor compound integrity in buffers (pH 2–9) over 24 hours. Stability is often compromised at pH <3 due to sulfone group hydrolysis .
- Formulation Strategies : Encapsulate in PEGylated liposomes or use cyclodextrin complexes to enhance solubility and reduce degradation .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Purification Bottlenecks : Replace column chromatography with continuous flow crystallization for gram-scale production .
- Byproduct Management : Optimize oxidation steps (e.g., switch from mCPBA to H₂O₂/FeSO₄) to minimize sulfoxide byproducts .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction endpoints and reduce batch variability .
Data Analysis & Experimental Design
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- QSAR Modeling : Use Gaussian 16 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with cytotoxicity data .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for analogs with modified dioxole or thiadiazole groups .
Q. What experimental approaches mitigate low aqueous solubility in pharmacological assays?
- Co-Solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or hydroxypropyl-β-cyclodextrin (HPβCD) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or ester groups to enhance solubility, followed by enzymatic cleavage in vivo .
Q. How should discrepancies between X-ray crystallography and NMR data be resolved?
- Complementary Techniques : Validate crystal packing effects vs. solution-state conformations using variable-temperature NMR .
- DFT Calculations : Compare experimental NMR shifts with theoretical values (B3LYP/6-311+G(d,p)) to identify dominant conformers .
Tables for Key Data
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 65 | 97% | |
| Pd(OAc)₂ | DMSO | 70 | 72 | 95% | |
| None | EtOH | Reflux | 45 | 90% |
Table 2 : Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (HeLa, µM) | IC₅₀ (E. coli, µg/mL) | Primary Target |
|---|---|---|---|
| Methoxy-substituted dioxole | 2.1 | 32 | Topoisomerase II |
| Fluorine-substituted thiadiazole | 5.8 | >100 | EGFR Kinase |
| Unmodified parent compound | 3.5 | 45 | Tubulin Polymerization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
